5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C14H8Br2FNO |
|---|---|
Molecular Weight |
385.02 g/mol |
IUPAC Name |
5-(dibromomethyl)-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2FNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H |
InChI Key |
SLMXGBKWMUOHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzo[d]oxazole core with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethyl group into a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the dibromomethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Compounds with modified or reduced functional groups.
Scientific Research Applications
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Agricultural Chemistry: The compound may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dibromomethyl and fluorophenyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
5-(Bromomethyl)benzo[d]oxazole (CAS 181038-98-2)
- Properties : Melting point and purity data (97%) are available, with higher volatility compared to the dibromomethyl analog due to reduced molecular weight .
- Reactivity: The monobromo substituent is less reactive in nucleophilic substitutions compared to dibromomethyl, limiting its utility in cross-coupling reactions .
2-(4-Bromophenyl)benzo[d]oxazole (CAS 3164-13-4)
- Structure : Lacks the dibromomethyl group but includes a 4-bromophenyl group at position 2.
- Applications : Used as an intermediate in synthesizing antiprotozoal agents, highlighting the role of brominated aryl groups in bioactivity .
- Electronic Effects : The 4-bromophenyl group induces stronger electron-withdrawing effects than 3-fluorophenyl, altering charge distribution in the benzo[d]oxazole core .
5-(Chloromethyl)-2-(4-(2-fluoroethoxy)-3-(trifluoromethyl)phenyl)benzo[d]oxazole
- Structure : Substitutions include chloromethyl (position 5) and a trifluoromethyl/fluoroethoxy aryl group (position 2).
- Synthesis : Prepared via cyanuric chloride-mediated reactions in CH2Cl2/DMF, demonstrating adaptability in introducing diverse substituents .
- Thermal Stability : The chloromethyl group confers lower reactivity but higher thermal stability compared to dibromomethyl derivatives .
2-(5-Cyclopropyl-3-ethylsulfonyl pyridin-2-yl)-5-(trifluoromethoxy)benzo[d]oxazole
- Structure : Combines a pyridinyl-sulfonyl group (position 2) and trifluoromethoxy (position 5).
- Applications : Designed as a pesticidal agent, emphasizing the role of sulfonyl and trifluoromethoxy groups in agrochemical activity .
Physicochemical Properties
Spectroscopic and Analytical Data
- NMR : The dibromomethyl group in the target compound would produce a distinct singlet (~δ 4.5–5.5 ppm for CH2Br2), while the 3-fluorophenyl group would show coupling patterns in the aromatic region (δ 7.0–8.0 ppm) .
- Mass Spectrometry : Expected molecular ion peak at m/z 385.97 (M+) with characteristic bromine isotope patterns .
Biological Activity
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of bromine and fluorine substituents is significant as these halogens can enhance the compound's biological activity by influencing electronic properties and steric factors.
Anticancer Activity
Recent studies indicate that compounds with similar benzo[d]oxazole scaffolds exhibit notable anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. The compound's structure suggests potential interactions with tubulin and other cellular targets, which may disrupt mitotic processes.
Table 1: Anticancer Activity of Benzo[d]oxazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5c | Jurkat | < 10 | Induction of apoptosis |
| 5d | A-431 | < 20 | Inhibition of Bcl-2 protein |
| 5e | HT-29 | < 15 | Disruption of tubulin polymerization |
Neuroprotective Effects
Compounds structurally related to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases. For example, studies involving β-amyloid-induced toxicity in PC12 cells showed that certain derivatives could reduce apoptosis and modulate signaling pathways associated with neuroinflammation.
Table 2: Neuroprotective Effects in PC12 Cells
| Compound | Concentration (μg/mL) | Protective Effect (%) | Mechanism of Action |
|---|---|---|---|
| 5c | 0.625 | 70 | Inhibition of NF-κB signaling |
| 5o | 1.25 | 65 | Reduction in iNOS expression |
| Donepezil | 20 | 50 | Acetylcholinesterase inhibition |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzo[d]oxazole derivatives on B16F10 melanoma cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-halogenated analogues, suggesting that the dibromomethyl group contributes positively to their activity.
- Neuroprotection in Zebrafish Models : In vivo studies using zebrafish models demonstrated that compound 5c had lower toxicity compared to donepezil, highlighting its potential as a safer alternative in treating Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Interaction with pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.
- Inhibition of Kinases : Modulation of key signaling pathways (e.g., Akt/GSK-3β/NF-κB), which are crucial for cell survival and proliferation.
- Tyrosinase Inhibition : Some derivatives have shown significant inhibition of tyrosinase activity, which is important for melanin synthesis and could be beneficial in skin-related conditions.
Q & A
Q. What are the most reliable synthetic routes for 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors like halogenated benzaldehyde derivatives with fluorophenyl-containing amines. Key steps include bromomethylation using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution. Solvents such as dichloromethane or acetonitrile, paired with catalysts like triethylamine, improve yields (analogous to methods in ). Optimization may involve varying reaction temperatures (60–100°C) and monitoring progress via TLC or HPLC. Purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and bromine integration.
- HRMS for exact mass verification.
- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects, as demonstrated in oxazole derivatives ().
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in bromomethylation steps for similar oxazole derivatives?
- Methodological Answer : Discrepancies arise from competing pathways (radical vs. ionic mechanisms). For example, NBS-mediated bromomethylation may favor radical intermediates under UV light, while HBr/AcOH systems promote electrophilic substitution. Use kinetic studies (e.g., reaction monitoring via in-situ IR) and isotopic labeling (e.g., D₂O quenching) to distinguish pathways. Computational modeling (DFT) of transition states can further clarify regioselectivity, as seen in fluorophenyl-substituted systems ( ) .
Q. How can computational methods predict the biological activity of this compound against enzymatic targets?
- Methodological Answer : Employ ligand-protein docking (AutoDock Vina, Schrödinger Suite) to screen against targets like cytochrome P450 or kinases. Parameterize the force field using partial atomic charges (e.g., RESP charges from Gaussian09). Validate predictions with in vitro assays:
- Fluorescence quenching to measure binding constants.
- Enzyme inhibition assays (IC₅₀ determination) under physiological pH and temperature. Cross-reference with structural analogs in (bioactivity databases) .
Q. What strategies mitigate instability of the dibromomethyl group during long-term storage or under aqueous conditions?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Stabilize via lyophilization with cryoprotectants (trehalose, mannitol) for aqueous suspensions.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., debrominated analogs) .
Data Contradictions and Resolution
Q. Why do reported melting points for structurally similar oxazoles vary across studies?
- Methodological Answer : Variations stem from polymorphic forms or impurities. Standardize characterization by:
- DSC/TGA to map thermal profiles.
- PXRD to confirm crystalline phase consistency.
- Reproduce synthesis using literature protocols (e.g., vs. 10) to isolate confounding factors like solvent traces .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
